molecular formula C11H13N3 B2450691 N1,N1-dimethylisoquinoline-1,6-diamine CAS No. 1537451-12-9

N1,N1-dimethylisoquinoline-1,6-diamine

Cat. No. B2450691
CAS RN: 1537451-12-9
M. Wt: 187.246
InChI Key: INHODQCQPXIMKS-UHFFFAOYSA-N
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Description

N1,N1-dimethylisoquinoline-1,6-diamine, also known as DIQ, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of isoquinolines and has two methyl groups attached to the N1 nitrogen atom.

Scientific Research Applications

  • Potential Human AKT1 Inhibitor for Cancer Treatment :

    • N1,N1-dimethylisoquinoline-1,6-diamine derivatives have been explored as potential inhibitors of AKT1 (RAC-alpha serine/threonine-protein kinase), an enzyme encoded by the AKT1 gene in humans. This inhibition could have implications in preventing complications associated with cancers. Theoretical evaluations and docking calculations suggest that certain derivatives exhibit significant inhibitory potency, contributing to research in cancer therapeutics (Ghanei et al., 2016).
  • Antimalarial Drug Development :

    • N1,N1-dimethylisoquinoline-1,6-diamine compounds have shown promising results in antimalarial activity. Extensive synthesis and evaluation of various derivatives demonstrate their potential as antimalarial drug leads, highlighting their significance in the fight against malaria (Mizukawa et al., 2021).
  • Anti-Breast Cancer Activity :

    • Research on N1,N1-dimethylisoquinoline-1,6-diamine derivatives has uncovered potential anti-breast cancer agents. Certain compounds, specifically with N3-acylated structures, were found to be significantly more potent than others and demonstrated non-toxicity to normal human cells, making them promising candidates for anti-breast cancer therapy (Chen et al., 2013).
  • Chemical Synthesis and Chemical Space Exploration :

    • The synthesis of N1,N1-dimethylisoquinoline-1,6-diamine and related compounds has been a subject of study in chemical research. Exploring the synthesis routes and characterizing the properties of intermediates and derivatives has expanded the chemical space and provided insights into the utility of these compounds in various applications (Raposo et al., 1999).
  • Inhibition of Parkinsonism in Rats :

    • Dopamine-derived compounds related to N1,N1-dimethylisoquinoline-1,6-diamine have been studied for their neurotoxicity and potential implications in the pathogenesis of Parkinson's disease. Research in this area contributes to a better understanding of the disease and potential therapeutic approaches (Naoi et al., 1996).
  • Antiplasmodial and Antiviral Activities :

    • N1,N1-dimethylisoquinoline-1,6-diamine derivatives have been evaluated for their potential as anti-malarial and anti-viral agents. Some compounds showed pronounced effects against both malaria and viruses like SARS-CoV-2, indicating their dual therapeutic potential in infectious diseases (Mizuta et al., 2023).
  • Corrosion Inhibition Efficiency Analysis :

    • The efficacy of N1,N1-dimethylisoquinoline-1,6-diamine derivatives in corrosion inhibition has been theoretically investigated. This research contributes to the development of more effective corrosion inhibitors, highlighting the chemical's utility in industrial applications (Ogunyemi et al., 2020).

properties

IUPAC Name

1-N,1-N-dimethylisoquinoline-1,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14(2)11-10-4-3-9(12)7-8(10)5-6-13-11/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHODQCQPXIMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-dimethylisoquinoline-1,6-diamine

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